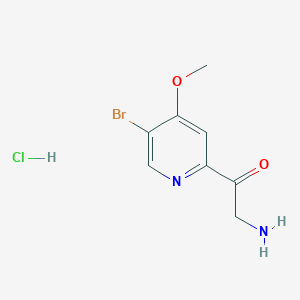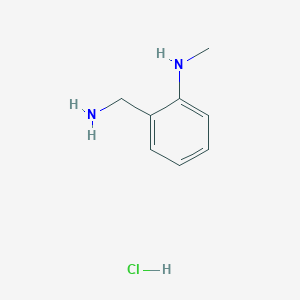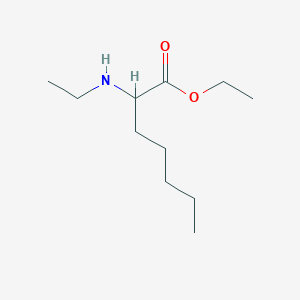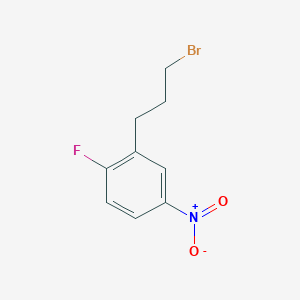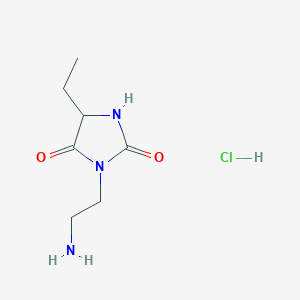
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It features both amino and silane functional groups, making it a bifunctional compound.
- AEPMS is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride: , is an organosilicon compound.
准备方法
- A common synthetic route for AEPMS involves reacting 3-aminopropyltrimethoxysilane with aminoethyl chloride under suitable conditions.
- Industrial production methods may vary, but this reaction provides a straightforward way to obtain AEPMS.
化学反应分析
- AEPMS can undergo various reactions, including:
Hydrolysis: The silane group reacts with water to form silanol groups.
Condensation: Silanol groups can condense to form siloxane bonds.
Functionalization: AEPMS can be grafted onto surfaces, such as mesoporous SBA-15 silica gel, for controlled drug release matrices.
- Common reagents include water , acidic or basic catalysts , and other silane coupling agents.
科学研究应用
- AEPMS finds applications in:
Chemistry: As a silane coupling agent to improve adhesion and surface activity.
Materials Science: In surface coatings, glass fiber-reinforced materials, dyes, inks, and polymers.
Biomedical Research: For controlled drug delivery systems.
Industry: AEPMS enhances chemical product sealing and adhesion.
作用机制
- AEPMS’s mechanism of action depends on its specific application.
- In drug delivery, it acts as a matrix modifier, controlling the release of active compounds.
- Molecular targets and pathways may vary based on the context of use.
相似化合物的比较
- AEPMS’s uniqueness lies in its bifunctional nature (amino and silane groups).
- Similar compounds include other silane coupling agents like 3-aminopropyltrimethoxysilane and 3-(2-aminoethyl)aminopropyltrimethoxysilane .
Remember, AEPMS has low toxicity, but safety precautions should still be observed during handling. Avoid skin, eye, and mucous membrane contact, and ensure good ventilation. If accidental exposure occurs, rinse thoroughly with water and seek medical attention
属性
分子式 |
C7H14ClN3O2 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H |
InChI 键 |
AORUAXUXLLECSX-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N(C(=O)N1)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
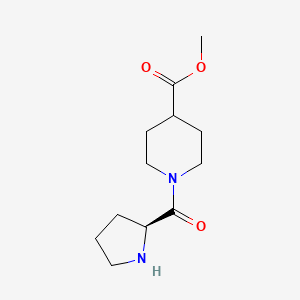

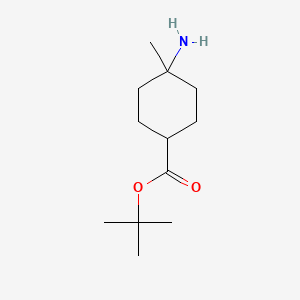
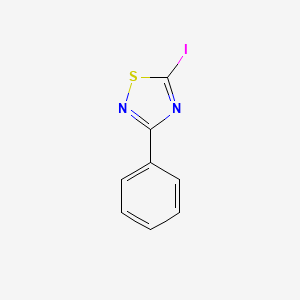
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
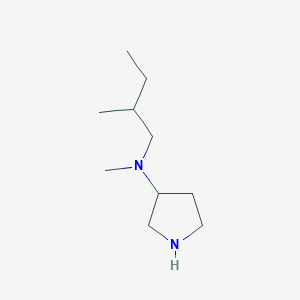
aminehydrochloride](/img/structure/B13515689.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

